molecular formula C12H24Cl2N2 B1195617 N,N'-Dicyclopropylmethylpiperazine CAS No. 82909-97-5

N,N'-Dicyclopropylmethylpiperazine

Cat. No.: B1195617
CAS No.: 82909-97-5
M. Wt: 267.24 g/mol
InChI Key: UGWBOSRRLJWEPD-UHFFFAOYSA-N
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Description

N,N'-Dicyclopropylmethylpiperazine is a disubstituted piperazine derivative characterized by cyclopropylmethyl groups attached to both nitrogen atoms of the piperazine ring. The cyclopropylmethyl substituents confer unique steric and electronic properties, including enhanced rigidity and moderate lipophilicity compared to aromatic or linear alkyl groups. Pharmacologically, piperazine derivatives are known to interact with central nervous system receptors, particularly dopamine and serotonin receptors.

Properties

CAS No.

82909-97-5

Molecular Formula

C12H24Cl2N2

Molecular Weight

267.24 g/mol

IUPAC Name

1,4-bis(cyclopropylmethyl)piperazine;dihydrochloride

InChI

InChI=1S/C12H22N2.2ClH/c1-2-11(1)9-13-5-7-14(8-6-13)10-12-3-4-12;;/h11-12H,1-10H2;2*1H

InChI Key

UGWBOSRRLJWEPD-UHFFFAOYSA-N

SMILES

C1CC1CN2CCN(CC2)CC3CC3.Cl.Cl

Canonical SMILES

C1CC1CN2CCN(CC2)CC3CC3.Cl.Cl

Synonyms

INO 2628
Ino 2628-CZ
INO-2628
Ino-2628-CZ
N,N'-di(cyclopropylmethyl)piperazine dihydrochloride
N,N'-dicyclopropyl-methyl-piperazine-dichlorhydrate
N,N'-dicyclopropylmethylpiperazine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of INO-2628-CZ involves the reaction of cyclopropylmethyl chloride or cyclopropylmethyl bromide with piperazine in the presence of sodium carbonate in anhydrous dimethylformamide. This reaction yields N,N-dicyclopropylmethylpiperazine .

Industrial Production Methods: The industrial production of INO-2628-CZ follows the same synthetic route but on a larger scale, ensuring the purity and consistency of the compound through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: INO-2628-CZ undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of INO-2628-CZ .

Scientific Research Applications

INO-2628-CZ has several scientific research applications:

Mechanism of Action

INO-2628-CZ exerts its effects by inhibiting the negative cardiac effects of acetylcholine at muscarinic receptors and directly inhibiting potassium channels in the heart. This dual mechanism results in a decrease in heart rate and an increase in contractile force, making it a potential therapeutic agent for heart failure .

Comparison with Similar Compounds

Key Insights :

  • Aromatic substituents (e.g., phenyl, TFMPP, MDBP) enable π-π interactions with receptor binding sites, whereas cyclopropylmethyl groups may prioritize hydrophobic interactions .

Pharmacological Activity

Receptor affinity profiles vary significantly based on substituent chemistry:

Compound Primary Receptor Targets Affinity (Hypothesized or Reported)
This compound Dopamine D2/D3 Moderate affinity (analogous to aryl-piperazines)
TFMPP Serotonin 5-HT1A/2C High 5-HT2C affinity (EC₅₀ ~50 nM)
MDBP Serotonin 5-HT2 Selective 5-HT2A/2C activation
N,N'-Diphenylpiperazine Serotonin/Dopamine Broad-spectrum, low selectivity

Key Insights :

  • Aryl-substituted piperazines (TFMPP, MDBP) predominantly target serotonin receptors due to structural mimicry of endogenous ligands .
  • Alkyl-substituted variants like this compound may favor dopamine receptors, as seen in hybrid piperazines with alkyl-aryl motifs .

Analytical Differentiation

GC-MS and GC-IR studies reveal distinct elution patterns for regioisomeric piperazines:

Compound GC-MS Retention Time (Relative) Diagnostic IR Peaks (cm⁻¹)
This compound Intermediate (~12 min) C-H bending (cyclopropane, ~1020)
TFMPP Shorter (~9 min) C-F stretch (~1120)
MDBP Longer (~15 min) O-CH₂-O bend (~940)

Key Insights :

  • Elution order correlates with substituent polarity: TFMPP (CF₃) elutes earlier than MDBP (oxygen-rich) .
  • Cyclopropylmethyl groups may yield intermediate retention due to balanced lipophilicity .

Key Insights :

  • Alkylation reactions dominate for non-aromatic substituents, while aromatic variants often employ coupling or substitution .

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